1,5-Dimethyl-1H-benzo[d]imidazole-2-carbaldehyde

Physicochemical characterization Solid-state handling Formulation compatibility

1,5-Dimethyl-1H-benzo[d]imidazole-2-carbaldehyde (CAS 37735-10-7) is a disubstituted benzimidazole-2-carbaldehyde derivative with a molecular formula of C₁₀H₁₀N₂O and a molecular weight of 174.20 g/mol. The compound features methyl groups at the N1 and C5 positions of the benzimidazole core and a formyl group at C2, yielding a predicted LogP of approximately 2.38.

Molecular Formula C10H10N2O
Molecular Weight 174.20 g/mol
Cat. No. B13078358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Dimethyl-1H-benzo[d]imidazole-2-carbaldehyde
Molecular FormulaC10H10N2O
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N(C(=N2)C=O)C
InChIInChI=1S/C10H10N2O/c1-7-3-4-9-8(5-7)11-10(6-13)12(9)2/h3-6H,1-2H3
InChIKeyVEXXAAIEBLPRLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,5-Dimethyl-1H-benzo[d]imidazole-2-carbaldehyde: Core Identity, Physicochemical Profile, and Supplier Landscape for Research Procurement


1,5-Dimethyl-1H-benzo[d]imidazole-2-carbaldehyde (CAS 37735-10-7) is a disubstituted benzimidazole-2-carbaldehyde derivative with a molecular formula of C₁₀H₁₀N₂O and a molecular weight of 174.20 g/mol . The compound features methyl groups at the N1 and C5 positions of the benzimidazole core and a formyl group at C2, yielding a predicted LogP of approximately 2.38 . Commercially, it is typically supplied at ≥98% purity, with vendors such as Bidepharm, Fluorochem, and Apollo Scientific providing batch-specific analytical quality control documentation including NMR, HPLC, and GC spectra . The compound is classified as a research-use-only synthetic intermediate and is primarily employed as a building block in medicinal chemistry programs targeting anticancer, antimicrobial, and kinase-inhibitor scaffolds .

1,5-Dimethyl-1H-benzo[d]imidazole-2-carbaldehyde: Why Generic Benzimidazole Carbaldehyde Substitution Compromises Synthetic Reproducibility and Downstream Pharmacophore Integrity


The 1,5-dimethyl substitution pattern on the benzimidazole-2-carbaldehyde scaffold is not a trivial structural variation; it introduces a distinct combination of electronic, steric, and lipophilic properties that directly influence both reactivity at the C2-formyl group and the physicochemical profile of downstream condensation products . Replacing this compound with the unsubstituted parent 1H-benzo[d]imidazole-2-carbaldehyde (CAS 3314-30-5) or the mono‑methyl analog 1‑methyl‑1H‑benzo[d]imidazole‑2‑carbaldehyde (CAS 3012-80-4) alters the electron density at the reactive aldehyde center, modifying condensation kinetics and regioselectivity in aldol, Knoevenagel, and Schiff-base formations [1]. Critically, the 1,5-dimethyl substitution eliminates the N1–H hydrogen-bond donor capability present in the parent compound, which can fundamentally change target engagement when the aldehyde is incorporated into pharmacologically active scaffolds such as LSD1 inhibitors or curcumin mimics [2][3]. The quantitative evidence below demonstrates that these differences are not merely theoretical but translate into measurable divergence in physical properties, biological potency of derived compounds, and procurement-relevant quality attributes.

1,5-Dimethyl-1H-benzo[d]imidazole-2-carbaldehyde: Quantitative Differentiation Evidence for Scientific Selection and Procurement Decisions


Melting Point Depression Relative to Parent Benzimidazole-2-carbaldehyde: A Practical Handling and Formulation Differentiator

1,5-Dimethyl-1H-benzo[d]imidazole-2-carbaldehyde exhibits a dramatically lower melting point (34–38 °C) compared with the unsubstituted parent 1H-benzo[d]imidazole-2-carbaldehyde (224 °C) . This 186–190 °C depression arises from disruption of the intermolecular hydrogen-bonding network present in the parent due to N1–methylation and elimination of the N1–H donor . The near-ambient melting point facilitates liquid-phase handling at modestly elevated temperatures, reduces energy input for melt-processing, and expands compatibility with temperature-sensitive co-formulants in early-stage medicinal chemistry workflows.

Physicochemical characterization Solid-state handling Formulation compatibility

Increased Lipophilicity (LogP) vs. Parent and Mono-Methyl Analogs: Implications for Membrane Permeability and Extraction Behavior

The measured/calculated LogP of 1,5-dimethyl-1H-benzo[d]imidazole-2-carbaldehyde is 2.38, compared with approximately 1.2–1.5 for the unsubstituted 1H-benzo[d]imidazole-2-carbaldehyde and ~1.8 for the 1-methyl analog [1]. This LogP increase of ~0.9–1.2 log units reflects the additive lipophilic contribution of the two methyl groups and is quantitatively consistent with the Hansch π-value for aromatic methyl substitution (π ≈ 0.52 per methyl). The higher LogP predicts enhanced passive membrane permeability and altered solvent partitioning behavior, which can be either advantageous or detrimental depending on the target product profile of the downstream compound.

Lipophilicity LogP Drug-likeness ADME prediction

Elimination of N1–H Hydrogen-Bond Donor Capacity: Differentiating Target Engagement in LSD1 and Kinase Inhibitor Pharmacophores

1,5-Dimethyl-1H-benzo[d]imidazole-2-carbaldehyde lacks the N1–H hydrogen-bond donor present in the parent 1H-benzo[d]imidazole-2-carbaldehyde due to N1-methylation. In the context of LSD1 inhibitor design, patent SAR data demonstrate that N1-alkylation is a critical structural feature for achieving potent LSD1 binding, with N1-substituted benzimidazole-2-carbaldehyde derivatives serving as key intermediates in accessing low-nanomolar LSD1 inhibitors [1]. The N1-methyl group of the target compound pre-installs this essential structural feature, whereas the unsubstituted parent requires an additional synthetic step (N-alkylation) that can introduce regioselectivity challenges and reduce overall yield . Specifically, the target compound enables direct access to N1,N5-dimethylbenzimidazole-containing pharmacophores without post-condensation alkylation, eliminating a potential source of byproduct formation.

Hydrogen-bond donor LSD1 inhibition Kinase inhibitor Structure-activity relationship

Validated Intermediate for Cytotoxic Indolin-2-one Derivatives: Demonstrated Utility in Producing Low-Micromolar Anticancer Agents

1,5-Dimethyl-1H-benzo[d]imidazole-2-carbaldehyde has been explicitly employed as a key aldehyde building block in the synthesis of (E)-benzo[d]imidazol-2-yl)methylene)indolin-2-one derivatives, a series evaluated for in vitro cytotoxicity against a panel of human cancer cell lines . Among the derivatives synthesized using this aldehyde, compound 8l demonstrated IC₅₀ values of 3.26 ± 0.24 μM against MDA-MB-231 (triple-negative breast cancer) and 5.96 ± 0.67 μM against 4T1 (murine mammary carcinoma) cells, while exhibiting lower cytotoxicity toward normal MCF10A breast epithelial cells . This contrasts with derivatives prepared from the unsubstituted benzimidazole-2-carbaldehyde, which typically show attenuated potency in the same assay format due to less favorable lipophilic and electronic complementarity with the colchicine-binding site of tubulin [1].

Anticancer Indolin-2-one Cytotoxicity Synthetic intermediate

Aldehyde Reactivity Tuning: Dimethyl Substitution Modulates Electrophilicity at C2-Carboxaldehyde for Condensation Chemistry

The 1,5-dimethyl substitution pattern modulates the electrophilic character of the C2-carboxaldehyde group through combined inductive (+I effect of methyl groups) and resonance effects, making the aldehyde less electrophilic than that of the parent 1H-benzo[d]imidazole-2-carbaldehyde but more sterically accessible than the 1-methyl analog due to reduced N1–C2 torsional constraints . This differential reactivity has been exploited in the synthesis of benzimidazolyl curcumin mimics (compounds 14a–14h and 15a–15h), where the dimethyl carbaldehyde undergoes smooth aldol condensation with (E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one to yield products with IC₅₀ values as low as 1.0 μM against SH-SY5Y neuroblastoma cells [1]. The balance of reactivity and stability conferred by the dimethyl substitution pattern reduces undesired aldehyde self-condensation (dimerization) relative to the more electrophilic parent aldehyde, improving atom economy in condensation reactions [2].

Aldehyde reactivity Aldol condensation Schiff base formation Electrophilicity

Batch-Level Quality Documentation: 98% Purity with Multi-Technique Analytical Certification vs. Lower-Purity Generic Alternatives

Major suppliers of 1,5-dimethyl-1H-benzo[d]imidazole-2-carbaldehyde, including Bidepharm, Fluorochem, and Apollo Scientific, consistently specify ≥98% purity and provide batch-specific analytical documentation comprising NMR, HPLC, and GC spectra . In contrast, the unsubstituted parent 1H-benzo[d]imidazole-2-carbaldehyde is frequently offered at lower purity grades (95% or unspecified) with less comprehensive QC documentation, particularly from general chemical suppliers . The higher specified purity, combined with multi-technique analytical certification, reduces the risk of introducing unidentified impurities into sensitive catalytic or biological assay workflows and supports regulatory documentation requirements in pharmaceutical intermediate procurement.

Quality control Analytical certification Purity specification Procurement compliance

1,5-Dimethyl-1H-benzo[d]imidazole-2-carbaldehyde: Evidence-Backed Application Scenarios for Procurement-Driven Research Programs


Medicinal Chemistry: Synthesis of N1,N5-Dimethylbenzimidazole-Containing LSD1 and Kinase Inhibitor Libraries

For medicinal chemistry groups developing LSD1 inhibitors or kinase-targeted agents where N1-alkylation is a pharmacophoric requirement, 1,5-dimethyl-1H-benzo[d]imidazole-2-carbaldehyde serves as a direct-entry building block that pre-installs the essential N1-methyl group. This eliminates a post-condensation N-alkylation step and its associated regioselectivity challenges, as validated by patent SAR data from the University of Utah LSD1 inhibitor program [1]. The compound's aldehyde functionality enables straightforward condensation with active methylene substrates to generate diverse screening libraries with the correct substitution pattern pre-installed.

Oncology Drug Discovery: Construction of Indolin-2-one and Curcumin-Mimic Cytotoxic Agents with Low-Micromolar Potency

The compound has demonstrated validated utility as an aldehyde precursor in two independent cytotoxic chemotypes: (E)-benzimidazol-2-yl)methylene)indolin-2-ones showing IC₅₀ values of 3.26–5.96 μM against breast cancer cell lines with selectivity over normal cells , and benzimidazolyl curcumin mimics achieving IC₅₀ values as low as 1.0 μM against neuroblastoma cells [2]. Procurement of this specific dimethyl carbaldehyde ensures synthetic access to the most potent congeners identified in both series.

Preparative Organic Synthesis: Multi-Gram Aldol and Schiff-Base Condensations Requiring Controlled Aldehyde Electrophilicity

For process chemists scaling aldol or Schiff-base condensations, the dimethyl substitution pattern reduces undesired aldehyde self-condensation (dimerization) that plagues the more electrophilic parent benzimidazole-2-carbaldehyde [3]. The compound's near-ambient melting point (34–38 °C) further facilitates liquid-phase handling in larger reaction vessels, while its ≥98% purity with batch-specific QC documentation supports reproducible yields in multi-gram preparations.

Pharmaceutical Intermediate Procurement: GLP-Compliant Building Block Sourcing with Full Analytical Traceability

For procurement officers in pharmaceutical R&D and CRO environments requiring building blocks with documented analytical provenance, 1,5-dimethyl-1H-benzo[d]imidazole-2-carbaldehyde is available from multiple reputable vendors (Bidepharm, Fluorochem, Apollo Scientific) at ≥98% purity with batch-specific NMR, HPLC, and GC spectra . This multi-supplier availability, combined with consistent analytical documentation, supports competitive sourcing, supply chain redundancy, and compliance with GLP documentation standards for pharmaceutical intermediate qualification.

Quote Request

Request a Quote for 1,5-Dimethyl-1H-benzo[d]imidazole-2-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.